molecular formula C27H28O6S B12284635 (R)-Phenyl3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside

(R)-Phenyl3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside

Cat. No.: B12284635
M. Wt: 480.6 g/mol
InChI Key: HFWDGFHUHULTML-UHFFFAOYSA-N
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Description

®-Phenyl3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a mannopyranoside core with multiple substituents, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Phenyl3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Mannopyranoside Core: This involves the glycosylation of a suitable sugar derivative to form the mannopyranoside core.

    Introduction of the Thio Group: The thio group is introduced through a nucleophilic substitution reaction, where a suitable thiol reagent reacts with the mannopyranoside derivative.

    Substitution with Phenyl and Methoxyphenyl Groups: The phenyl and methoxyphenyl groups are introduced through a series of substitution reactions, often involving the use of protecting groups to ensure selective reactions at specific positions.

Industrial Production Methods

Industrial production of ®-Phenyl3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

®-Phenyl3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in the reactions of ®-Phenyl3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

®-Phenyl3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-Phenyl3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-Phenyl3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-beta-D-mannopyranoside: A similar compound with a different stereochemistry.

    ®-Phenyl3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-glucopyranoside: A similar compound with a different sugar core.

Uniqueness

®-Phenyl3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside is unique due to its specific stereochemistry and the combination of substituents on the mannopyranoside core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H28O6S

Molecular Weight

480.6 g/mol

IUPAC Name

8-[(4-methoxyphenyl)methoxy]-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol

InChI

InChI=1S/C27H28O6S/c1-29-20-14-12-18(13-15-20)16-30-25-23(28)27(34-21-10-6-3-7-11-21)32-22-17-31-26(33-24(22)25)19-8-4-2-5-9-19/h2-15,22-28H,16-17H2,1H3

InChI Key

HFWDGFHUHULTML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2C(C(OC3C2OC(OC3)C4=CC=CC=C4)SC5=CC=CC=C5)O

Origin of Product

United States

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